![molecular formula C18H19N3O2S2 B2401060 (7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1704516-26-6](/img/structure/B2401060.png)
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The chemical compound under consideration has been utilized in the synthesis of various heterocyclic compounds. For example, Selvam et al. (2012) reported the design and synthesis of thiazolopyrimidine derivatives showing significant antinociceptive and anti-inflammatory activities. These derivatives include components structurally similar to the compound (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012).
- Additionally, Ravula et al. (2016) synthesized pyrazoline derivatives using methods that could be applicable to the synthesis of similar compounds. Their study also highlighted the anti-inflammatory and antibacterial properties of these compounds (Ravula, P., Babu, V., Manich, P., Rika, Chary, N. R., & Ra, J. N. S., 2016).
Biological and Pharmacological Applications
- Research by Rotas et al. (2011) involved the synthesis of a novel pyrrolo[1,2-c][1.3]benzodiazepine analogue, a process that may involve similar methodologies or intermediates to those used for the compound of interest. Their research contributes to understanding the synthesis of complex molecular structures in medicinal chemistry (Rotas, Georgios, Kimbaris, A., & Varvounis, G., 2011).
- The study by Reddy et al. (2012) focused on aza-Piancatelli rearrangement, which could be relevant in manipulating the chemical structure of the compound for potential pharmacological applications. Their findings contribute to the understanding of complex chemical reactions involving furan derivatives (Reddy, B., Reddy, Y. V., Lakshumma, P. S., Narasimhulu, G., Yadav, J., Sridhar, B., Reddy, P. P., & Kunwar, A., 2012).
Material Science and Catalysis
- Li et al. (2020) conducted research on the hydrogenation of furfural, which is relevant to the study of furan derivatives like the compound . This research has implications in material science and catalysis (Li, Zhi‐Xin, Wei, Xianyong, Liu, Guang-Hui, Meng, Xing-Long, Yang, Zheng, Niu, Shuo, Zhang, Di, Gao, Hua‐Shuai, Ma, Zhi-Hao, & Zong, Z., 2020).
properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDLGMQUCOQVQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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